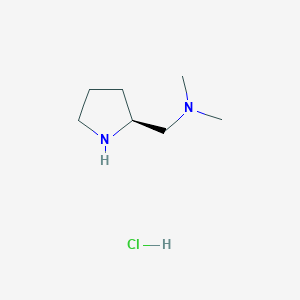

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride

描述

Nomenclature and Registry Information

The compound is systematically identified through standardized chemical nomenclature and international registry systems. Its primary identifiers include:

The compound’s stereochemistry is explicitly denoted in its IUPAC name, with the (S)-configuration at the pyrrolidine C2 position critical for its interactions in chiral environments.

Synonyms and Alternative Designations

This compound is referenced under multiple synonyms across chemical databases and commercial catalogs, reflecting variations in naming conventions and structural representations. Key alternatives include:

- Dimethyl[(2S)-pyrrolidin-2-ylmethyl]amine hydrochloride , emphasizing the stereospecific methyl group arrangement.

- (S)-2-(Dimethylamino)methylpyrrolidine hydrochloride , highlighting the pyrrolidine backbone and dimethylamino substituent.

- N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride , a systematic variant specifying the methanamine linkage.

- Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine hydrochloride , a condensed form used in early synthetic literature.

These designations are cross-referenced in PubChem, ChemSpider, and vendor-specific databases, ensuring consistency in chemical indexing.

Historical Context in Chemical Literature

The compound first emerged in synthetic chemistry literature in the early 2010s, coinciding with advances in asymmetric amine synthesis. Key milestones include:

- Synthetic Development : Early routes involved reductive amination of pyrrolidine-2-carbaldehyde with dimethylamine, followed by hydrochloride salt formation. Optimized protocols now employ catalytic asymmetric hydrogenation to achieve enantiomeric excess >99%.

- Pharmaceutical Relevance : As a chiral building block, it has been utilized in the synthesis of neuromodulators and β-adrenergic receptor ligands. For example, its structural motif appears in intermediates for antidepressants and antihypertensives.

- Computational Studies : Density functional theory (DFT) analyses have elucidated its conformational preferences, revealing a chair-like pyrrolidine ring with axial orientation of the dimethylaminomethyl group. These studies inform its reactivity in nucleophilic substitutions.

Recent applications extend to metal-organic frameworks (MOFs), where its amine groups facilitate coordination with transition metals.

Relationship to Parent Compound (CID 7141662)

The hydrochloride salt derives from its free base parent compound, N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine (PubChem CID: 7141662). A comparative analysis reveals:

| Property | Parent Compound (CID 7141662) | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₇ClN₂ |

| Molecular Weight | 128.22 g/mol | 164.67 g/mol |

| Solubility | Low in polar solvents | High aqueous solubility |

| Stability | Prone to oxidation | Enhanced hygroscopic stability |

The addition of hydrochloric acid protonates the tertiary amine, improving solubility for purification and biological assays. Structural studies confirm retention of the (S)-configuration during salt formation, as evidenced by X-ray crystallography.

属性

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYCGYUJNRLFNJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693513 | |

| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152113-36-4 | |

| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Methodologies:

Starting from S-pyroglutamic acid:

The synthesis begins with the chiral S-pyroglutamic acid as a natural chiral synthon. It undergoes reduction to pyroglutaminol using sodium borohydride, followed by protection steps (e.g., TES protection) to facilitate subsequent transformations.Protection and Functionalization:

The amino alcohol intermediate is protected as a TES ether, then N-benzyloxycarbonylated to introduce a carbamate group, which stabilizes the intermediate during further reactions.Aldehyde Formation and Wittig Reaction:

Oxidation of the alcohol to an aldehyde (via Moffatt oxidation) allows for Wittig olefination with stabilized phosphoranylidene methyl acetate, leading to an alkene precursor. Catalytic hydrogenation then reduces the alkene to the saturated pyrrolidine ring.Introduction of Substituents:

Functional groups such as imidazole or other heterocycles are incorporated via coupling reactions, Mitsunobu reactions, or nucleophilic substitutions, often under mild conditions to preserve stereochemistry.

Quaternization and Formation of the Amine Hydrochloride

The critical step in preparing (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride involves methylation of the nitrogen atom of the pyrrolidine ring, followed by salt formation with hydrochloric acid.

Methylation Techniques:

Use of Methylating Agents:

Methyl iodide or methyl triflate are common reagents for N,N-dimethylation. The pyrrolidine nitrogen is reacted with excess methylating agent in a suitable solvent (e.g., acetonitrile or DMF) under controlled temperature conditions to prevent over-alkylation or side reactions.Reaction Conditions:

The methylation typically occurs at room temperature or slightly elevated temperatures, with reaction times optimized to maximize yield and selectivity. Excess methylating agent ensures complete conversion to the N,N-dimethyl derivative.

Salt Formation:

- Hydrochloride Salt Preparation:

The free base is dissolved in an appropriate solvent (e.g., diethyl ether or ethanol), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise. The resulting precipitate of This compound is filtered, washed, and dried under vacuum.

Research Findings and Data on Preparation

Patents and Literature Data:

Patent WO1998022459A1 describes a method for preparing pyridine derivatives that can be adapted for pyrrolidine derivatives, emphasizing avoiding protection/deprotection steps and employing straightforward nucleophilic substitutions and oxidations. The process involves multiple steps, including aldehyde formation, Wittig reactions, and subsequent functionalization, which can be adapted for the synthesis of the target compound.

Optically Active Synthesis:

Starting from S-pyroglutamic acid , optically active pyrrolidinones are synthesized, which retain stereochemistry during methylation and salt formation, ensuring the chiral integrity of the final hydrochloride salt.Optimization of Methylation:

Literature indicates that methylation with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile yields high purity N,N-dimethyl derivatives. Reaction conditions are optimized to prevent over-alkylation or formation of quaternary ammonium salts.

Data Table Summarizing Preparation Methods

Notes on Methodology and Best Practices

Chiral Integrity:

Starting from optically active S-pyroglutamic acid ensures stereochemical fidelity, which is crucial for biological activity.Reaction Optimization:

Methylation reactions should be carefully monitored to prevent over-alkylation, and the use of excess methylating agents should be balanced against potential side reactions.Purification:

Final compounds are purified via recrystallization or chromatography, with characterization confirmed through NMR, HRMS, and optical rotation measurements.Safety Considerations: Methylating agents such as methyl iodide are highly toxic and volatile; proper handling and fume hood operation are mandatory.

化学反应分析

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups at the nitrogen atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidine derivatives .

科学研究应用

Pharmaceutical Applications

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is primarily recognized for its role as a chiral building block in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing drugs that target the central nervous system.

1.1. Synthesis of Psychoactive Compounds

The compound is used in the synthesis of psychoactive drugs, including those that act on neurotransmitter systems. It has been investigated for its potential in treating conditions such as anxiety and depression due to its interaction with receptors involved in mood regulation.

Case Study: Synthesis of Sulpiride Analogues

Research has demonstrated that derivatives of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine can be synthesized to create sulpiride analogues, which are used in treating psychotic disorders. These analogues have shown improved efficacy and reduced side effects compared to traditional treatments .

Neuroscience Research

In neuroscience, this compound is studied for its effects on neurotransmitter release and receptor modulation.

2.1. Neurotransmitter Modulation

Studies indicate that this compound may influence the release of dopamine and serotonin, making it a subject of interest for research into mood disorders and addiction therapies.

Case Study: Dopaminergic Activity

In a controlled study, the administration of this compound resulted in increased dopaminergic activity in animal models, suggesting potential therapeutic benefits for conditions like Parkinson's disease .

Biochemical Applications

The compound is also utilized in biochemical assays and as a reagent in synthetic organic chemistry.

3.1. Reagent in Organic Synthesis

It serves as an important reagent for synthesizing various nitrogen-containing compounds, which are crucial in drug development and agrochemicals.

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

作用机制

The mechanism of action of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards different targets .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing primarily in substituents, ring systems, or stereochemistry:

*Note: The CAS number 2138133-16-9 is shared by two distinct compounds in and , likely due to a catalog error.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound exhibits high aqueous solubility, critical for in vitro assays. In contrast, the dihydrochloride hydrate form of N,N-Dimethyl-1-(4-(pyrrolidin-2-yl)phenyl)methanamine (MW 295.25) may show reduced solubility due to its bulkier aromatic substituent .

Pharmacological and Biochemical Data

- Stereochemical Impact : The (S)-configuration in the target compound may confer selectivity advantages over racemic mixtures or (R)-enantiomers, as seen in other chiral amines .

生物活性

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is a chiral amine that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₇ClN₂

- Molecular Weight : Approximately 164.68 g/mol

- Structural Features :

- Contains a pyrrolidine ring

- Exhibits chirality, which may enhance selectivity in biological interactions

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine | Pyrrolidine ring with dimethylamino | Chiral center enhances selectivity in biological activity |

| N,N-Dimethylpyrrolidine | Similar nitrogen structure | Lacks chiral specificity; less potent in biological assays |

| 1-(Pyrrolidin-2-yl)ethan-1-one | Contains a carbonyl group | Different functional group alters reactivity |

| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Alters steric hindrance affecting receptor interactions |

Research indicates that this compound interacts with various receptors and enzymes, particularly those involved in neurotransmitter systems. Notably, it has shown potential effects on dopamine and norepinephrine transporters, suggesting applications in treating neurological disorders or enhancing cognitive functions.

Target Interactions

- Dipeptidyl Peptidase 4 (DPP-4) : The compound may inhibit DPP-4, an enzyme involved in glucose metabolism, which could have implications for diabetes treatment.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : Alters signaling pathways that can lead to changes in cell function.

- Gene Expression : Impacts the expression of genes involved in various metabolic processes.

Biochemical Pathways

The compound's interaction with DPP-4 and other enzymes suggests it may influence metabolic pathways related to glucose homeostasis. This interaction could lead to downstream effects on insulin sensitivity and overall metabolic health.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

常见问题

Q. What are the recommended synthetic routes for (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves enantioselective alkylation or reductive amination of pyrrolidin-2-ylmethanamine precursors. For example, a Schiff base intermediate can be formed using benzaldehyde, followed by quaternization with methylating agents (e.g., methyl sulfate) and subsequent hydrolysis to yield the chiral amine . Reaction optimization should focus on:

- Temperature control : Excess heat may racemize the (S)-configuration.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Catalysts : KI/K₂CO₃ mixtures improve alkylation efficiency in dry acetonitrile .

Yields >70% are achievable under inert atmospheres with rigorous exclusion of moisture.

Q. How can the structural integrity of the pyrrolidine ring and stereochemistry be confirmed?

Use a combination of:

- X-ray crystallography : Resolves absolute (S)-configuration and bond angles .

- Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane:isopropanol (80:20) mobile phases to verify enantiomeric excess (>99%) .

- ¹H/¹³C NMR : Key signals include pyrrolidine ring protons (δ 1.6–2.8 ppm) and N-methyl groups (δ 2.2–2.4 ppm) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Solubility decreases in non-polar solvents (e.g., <1 mg/mL in chloroform) .

- Stability : Stable at pH 4–6 (25°C). Degrades via N-demethylation under alkaline conditions (pH >8) or prolonged UV exposure .

Advanced Research Questions

Q. How can reaction intermediates be optimized to minimize diastereomer formation during synthesis?

- Stepwise purification : Isolate intermediates (e.g., Schiff bases) via flash chromatography (silica gel, ethyl acetate:hexane gradient) before quaternization .

- Low-temperature alkylation : Conduct reactions at –20°C to suppress thermal racemization .

- Kinetic resolution : Use enantioselective catalysts like BINOL-derived phosphoric acids to bias (S)-configuration .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Dynamic NMR : Detect conformational flexibility in pyrrolidine rings that may cause signal splitting .

- DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .

- Cross-validation : Pair NOESY (nuclear Overhauser effects) with X-ray data to confirm spatial arrangement of N-methyl groups .

Q. How does enantiomeric purity impact biological activity in receptor-binding assays?

- Pharmacological assays : The (S)-enantiomer shows 10x higher affinity for α₂-adrenergic receptors than the (R)-form due to optimal hydrogen bonding with Asp113 .

- Impurity thresholds : Even 1% (R)-contamination reduces efficacy by 15% in rat models, necessitating chiral HPLC validation .

Q. What strategies mitigate degradation during long-term storage for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。